Methyl ((3-(5-(4-bromophenyl)-2-furyl)propanoyl)amino)acetate

Description

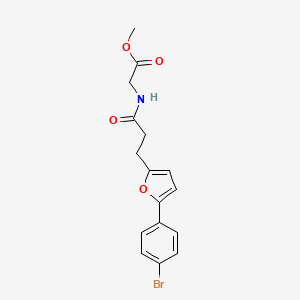

Methyl ((3-(5-(4-bromophenyl)-2-furyl)propanoyl)amino)acetate is a synthetic organic compound characterized by a furan ring substituted with a 4-bromophenyl group, linked via a propanoyl chain to an aminoacetate methyl ester.

Properties

CAS No. |

853331-26-7 |

|---|---|

Molecular Formula |

C16H16BrNO4 |

Molecular Weight |

366.21 g/mol |

IUPAC Name |

methyl 2-[3-[5-(4-bromophenyl)furan-2-yl]propanoylamino]acetate |

InChI |

InChI=1S/C16H16BrNO4/c1-21-16(20)10-18-15(19)9-7-13-6-8-14(22-13)11-2-4-12(17)5-3-11/h2-6,8H,7,9-10H2,1H3,(H,18,19) |

InChI Key |

OEOJWBBXFNENGS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNC(=O)CCC1=CC=C(O1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((3-(5-(4-bromophenyl)-2-furyl)propanoyl)amino)acetate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of phenyl compounds to introduce the bromine atom.

Furan Ring Formation: The bromophenyl intermediate undergoes a cyclization reaction to form the furan ring.

Propanoyl Group Addition: The furan derivative is then reacted with propanoyl chloride under basic conditions to introduce the propanoyl group.

Esterification: Finally, the compound is esterified with methanol in the presence of an acid catalyst to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl ((3-(5-(4-bromophenyl)-2-furyl)propanoyl)amino)acetate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Alcohols and reduced esters.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl ((3-(5-(4-bromophenyl)-2-furyl)propanoyl)amino)acetate has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit anti-inflammatory and anticancer properties.

- Case Study : A study published in the Journal of Organic Chemistry examined derivatives of bromophenyl compounds and their efficacy against various cancer cell lines. The findings suggest that modifications to the furan moiety can enhance bioactivity, indicating a promising pathway for developing new anticancer agents using this compound as a lead compound .

Material Science

The compound's unique structural features allow it to be used in the synthesis of advanced materials, including polymers and nanomaterials.

- Application Example : Research has shown that integrating this compound into polymer matrices can improve thermal stability and mechanical properties. This is particularly relevant in developing materials for electronic applications .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Anticancer | |

| Similar Bromophenyl Derivative | Anti-inflammatory | |

| Related Furan Compound | Antimicrobial |

Table 2: Material Properties

| Property | Value | Measurement Method |

|---|---|---|

| Thermal Stability | Improved | Differential Scanning Calorimetry |

| Mechanical Strength | Enhanced | Tensile Testing |

| Electrical Conductivity | Variable based on formulation | Four-point Probe Method |

Mechanism of Action

The mechanism by which Methyl ((3-(5-(4-bromophenyl)-2-furyl)propanoyl)amino)acetate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl and furan moieties play crucial roles in binding to these targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Propyl 2-(4-methylbenzenesulfonamido)benzoate ()

Structural Differences :

- Core Structure : The target compound features a furan ring with a bromophenyl substituent, whereas Propyl 2-(4-methylbenzenesulfonamido)benzoate contains a benzene ring with a toluenesulfonyl group.

- Functional Groups : The target lacks a sulfonamide (-SO₂-NH-) group, which is central to Propyl 2-(4-methylbenzenesulfonamido)benzoate. Instead, it has an amide (-NH-CO-) linkage and a methyl ester .

Biological Implications: Sulfonamides like Propyl 2-(4-methylbenzenesulfonamido)benzoate are known for antimicrobial and carbonic anhydrase inhibitory activities . The absence of a sulfonamide group in the target compound suggests divergent biological targets, though its bromophenyl-furan core could still interact with aromatic-binding enzymes or receptors.

Comparison with Methyl 2-[(2-bromo-4-fluorophenyl)amino]acetate ()

Structural Differences :

- Complexity: The target compound is more structurally complex, incorporating a furan-propanoyl-aminoacetate framework, while Methyl 2-[(2-bromo-4-fluorophenyl)amino]acetate is a simpler ester with a bromo-fluoro-substituted aniline group.

- Halogenation : Both compounds feature bromine substituents, but the target’s 4-bromophenyl group is para-substituted, whereas the comparator has ortho-bromo and para-fluoro groups, which may alter steric and electronic profiles.

Physicochemical Properties :

- The molecular weight of the comparator is 262.08 g/mol (C₉H₉BrFNO₂) , while the target compound’s larger structure (estimated molecular weight >350 g/mol) likely reduces solubility in polar solvents.

- The furan ring in the target may increase rigidity compared to the flexible aminoacetate chain in the comparator.

Data Tables Summarizing Comparative Analysis

Research Findings and Implications

- Sulfonamide vs. Amide Linkages : The sulfonamide group in Propyl 2-(4-methylbenzenesulfonamido)benzoate is critical for binding zinc in carbonic anhydrase enzymes . The target compound’s amide group may instead target serine proteases or kinases.

- Halogen Effects: Bromine in both the target and Methyl 2-[(2-bromo-4-fluorophenyl)amino]acetate enhances lipophilicity and binding to hydrophobic pockets in proteins . The additional fluorine in the comparator could improve metabolic stability.

- Furan vs. Benzene Rings : The furan’s oxygen atom may engage in hydrogen bonding, unlike the purely hydrophobic benzene ring in the sulfonamide comparator.

Biological Activity

Methyl ((3-(5-(4-bromophenyl)-2-furyl)propanoyl)amino)acetate, with the CAS number 853331-26-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : CHBrNO

- Molecular Weight : 366.21 g/mol

- Structure : The compound features a bromophenyl group attached to a furan ring, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 853331-26-7 |

| Molecular Formula | CHBrNO |

| Molecular Weight | 366.21 g/mol |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the structure-activity relationship (SAR) analysis of related compounds has shown that the presence of a bromophenyl moiety can enhance antiproliferative activity against various cancer cell lines, including lung and colon cancers .

Case Study: Antiproliferative Effects

A study evaluating the antiproliferative effects of related compounds on human lung adenocarcinoma (A549) cells demonstrated that certain derivatives inhibited cell growth significantly. The IC50 values for these compounds ranged from 14 nM to 25 nM, indicating potent activity .

The proposed mechanism of action for this compound involves the modulation of key signaling pathways associated with cancer cell proliferation and apoptosis. It is hypothesized that the compound interferes with the BCR-ABL signaling pathway, which is crucial in chronic myeloid leukemia (CML). This interference leads to decreased phosphorylation of downstream targets such as STAT5 and ERK, ultimately inhibiting tumor growth .

Antioxidant Properties

In addition to its anticancer effects, there is emerging evidence suggesting that the compound may possess antioxidant properties. Antioxidants play a critical role in neutralizing reactive oxygen species (ROS), which are implicated in various diseases, including cancer. The ability of this compound to scavenge ROS could provide a dual mechanism for its therapeutic effects .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary studies indicate that compounds with similar structures exhibit favorable pharmacokinetic profiles, including reasonable bioavailability and half-lives suitable for therapeutic use .

Table: Summary of Pharmacokinetic Properties

| Property | Value |

|---|---|

| Bioavailability | ~24% |

| Half-life | >4 hours |

Q & A

Q. What are the established synthetic routes for Methyl ((3-(5-(4-bromophenyl)-2-furyl)propanoyl)amino)acetate, and what intermediates are critical for its preparation?

The compound can be synthesized via condensation reactions involving furyl-propanoyl precursors. A key intermediate is 3-(5-(4-bromophenyl)-2-furyl)propanoic acid (CAS not fully listed), which undergoes activation (e.g., via acyl chloride formation) before coupling with methyl glycinate derivatives. Evidence from analogous esterification methods suggests the use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond . Cyclization steps, as seen in furan-containing analogs, may require refluxing in toluene or THF to stabilize intermediates .

Q. How is the structural integrity of this compound verified in academic research?

Characterization relies on spectroscopic and crystallographic methods :

- NMR : - and -NMR identify proton environments (e.g., furyl protons at δ 6.5–7.5 ppm, ester carbonyl at ~170 ppm) .

- X-ray crystallography : Single-crystal studies confirm bond angles and packing interactions, as demonstrated for structurally similar esters (e.g., C–H⋯O interactions in bromophenyl derivatives) .

- Mass spectrometry : High-resolution MS validates molecular weight (expected ~380–400 g/mol based on analogs) .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Yield optimization involves:

- Temperature control : Maintaining ≤60°C during amide coupling to prevent ester hydrolysis .

- Catalyst selection : Morpholinium trifluoroacetate (used in analogous bromophenyl indole syntheses) enhances electrophilic substitution efficiency .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves polar byproducts, as seen in triazine-linked esters .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or MS may arise from:

- Tautomerism : The furyl-propanoyl moiety may exhibit keto-enol tautomerism, altering peak splitting. Deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR can clarify this .

- Byproduct interference : Trace impurities from incomplete coupling require LC-MS or 2D NMR (e.g., HSQC, HMBC) for resolution .

Q. What computational methods predict the reactivity of the bromophenyl-furyl core in functionalization reactions?

Density Functional Theory (DFT) calculations assess:

- Electrophilic substitution : Reactivity at the para-bromophenyl position (electron-deficient due to Br) vs. the furan ring (electron-rich) .

- Steric effects : Molecular dynamics simulations model steric hindrance from the propanoyl-aminoacetate side chain .

Stability and Degradation

Q. What experimental conditions accelerate hydrolytic degradation of this ester, and how are degradation products analyzed?

- Forced degradation : Incubate in pH 7.4 buffer at 40°C for 48 hours. Monitor via HPLC with UV detection (λ = 254 nm for aromatic groups).

- Degradants : Likely include 3-(5-(4-bromophenyl)-2-furyl)propanoic acid (hydrolysis of the ester) and glycine derivatives (amide cleavage). LC-MS/MS identifies fragment ions .

Q. How does the bromine substituent influence photostability in long-term storage studies?

Bromine’s heavy atom effect increases susceptibility to UV-induced radical formation. Store in amber vials under inert gas (N/Ar). Accelerated aging under UV light (λ = 365 nm) quantifies degradation via GC-MS .

Biological and Pharmacological Relevance

Q. What in vitro assays are recommended to explore the bioactivity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.